Carbon Incorporation in AP-MOCVD ZnO Films
When the zinc complex Zn(CH3C(NCH2CH2CH2CH3)CHCOCH3)2, derived from 4-(butylamino)pent-3-EN-2-one (ligand 1), was used as an AP-MOCVD precursor for ZnO film growth, X-ray photoelectron spectroscopy (XPS) revealed a carbon content of 26.2% in the deposited film. In contrast, the zinc complex Zn(CH3C(NCH(CH3)2)CHC(O)OCH2CH3)2, derived from the β-enaminoester Ethyl 3-N-(isopropylamino)-2-butenoate (ligand 2), yielded a film with only 8.71% carbon under identical deposition conditions [1]. Both complexes were four-coordinate, monomeric, homoleptic, and air-stable, subliming in a single step at atmospheric pressure. The 3.0-fold difference in carbon incorporation is directly attributable to the distinct N-substituent and ligand backbone architecture.
| Evidence Dimension | Carbon content in ZnO film deposited via AP-MOCVD (measured by XPS) |
|---|---|
| Target Compound Data | 26.2% carbon (from zinc complex of 4-(butylamino)pent-3-EN-2-one, compound 3) |
| Comparator Or Baseline | 8.71% carbon (from zinc complex of Ethyl 3-N-(isopropylamino)-2-butenoate, compound 4) |
| Quantified Difference | 3.0-fold higher carbon incorporation (absolute difference: +17.5 percentage points) |
| Conditions | AP-MOCVD ZnO film growth in the absence of additional oxidant; XPS analysis; both complexes four-coordinate, monomeric, homoleptic in the solid state; TG-confirmed single-step sublimation at atmospheric pressure |
Why This Matters
For ZnO film applications requiring controlled carbon doping levels (e.g., tuning electrical or optical properties), the n-butylamino-derived precursor offers a substantially different carbon incorporation profile compared to the isopropylamino ester analog, enabling process engineers to select the precursor that matches the target carbon specification.
- [1] Matthews, J. S.; Onakoya, O. O.; Ouattara, T. S.; Butcher, R. J. Synthesis and Characterization of Zinc AP-MOCVD Precursors and Their Utility in the Growth of ZnO. Dalton Trans., 2006, 3806–3811. View Source
